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Compound of Interest

Compound Name: 3-Nitrophenylacetonitrile

Cat. No.: B014267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR)

spectrum of 3-Nitrophenylacetonitrile. It includes a comprehensive table of chemical shifts, a

detailed experimental protocol for acquiring the spectrum, and a workflow diagram for the

experimental process. This information is valuable for the structural elucidation and quality

control of 3-nitrophenylacetonitrile and related compounds in research and drug

development.

13C NMR Spectral Data
The 13C NMR spectrum of 3-Nitrophenylacetonitrile (CAS No: 621-50-1) exhibits distinct

signals corresponding to the eight carbon atoms in its structure. The chemical shifts are

influenced by the electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups, as

well as the aromatic ring currents.

Below is a summary of the assigned 13C NMR chemical shifts, referenced to a standard

solvent signal.

Structure of 3-Nitrophenylacetonitrile with Carbon Numbering:

3-Nitrophenylacetonitrile Structure with Carbon Numbering

Table 1: 13C NMR Chemical Shift Assignments for 3-Nitrophenylacetonitrile
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Carbon Atom
Chemical Shift (δ,
ppm)

Multiplicity (in 1H-
coupled spectrum)

Assignment
Rationale

C1 ~132.5 Singlet

Quaternary aromatic

carbon attached to the

electron-withdrawing

nitro group.

C2 ~123.0 Doublet
Aromatic CH ortho to

the nitro group.

C3 ~148.5 Singlet

Quaternary aromatic

carbon bearing the

nitro group,

significantly

deshielded.

C4 ~130.0 Doublet
Aromatic CH para to

the nitro group.

C5 ~136.0 Doublet

Aromatic CH ortho to

the nitro group and

meta to the

cyanomethyl group.

C6 ~125.0 Doublet
Aromatic CH meta to

the nitro group.

CH₂ ~23.5 Triplet

Methylene carbon

adjacent to the

aromatic ring and the

cyano group.

CN ~117.0 Singlet

Nitrile carbon,

characteristic

chemical shift.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration

used.
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Experimental Protocol: 13C NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a proton-decoupled 13C NMR

spectrum of 3-Nitrophenylacetonitrile.

2.1. Materials and Equipment

3-Nitrophenylacetonitrile sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

5 mm NMR tubes

NMR Spectrometer (e.g., Bruker Avance series or equivalent) equipped with a broadband

probe.

Tetramethylsilane (TMS) as an internal standard (optional, as the solvent peak can be used

for referencing).

2.2. Sample Preparation

Accurately weigh approximately 10-20 mg of 3-Nitrophenylacetonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g.,

CDCl₃) directly in a clean, dry 5 mm NMR tube.

If using an internal standard, add a small drop of TMS to the solution.

Cap the NMR tube securely and gently invert it several times to ensure the sample is

completely dissolved and the solution is homogeneous.

2.3. Instrument Setup and Data Acquisition

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the ¹³C frequency to ensure efficient transfer of radiofrequency

power.

Set up a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker

spectrometer).

Key acquisition parameters to be set include:

Pulse Width: A 30° or 45° pulse is typically used for routine qualitative spectra.

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220

ppm).

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for adequate

relaxation of quaternary carbons.

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans

(e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio, depending

on the sample concentration.

2.4. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

Reference the spectrum. If TMS is not used, the solvent peak can be used as a secondary

reference (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Perform baseline correction to obtain a flat baseline across the spectrum.

Integrate the peaks if quantitative analysis is required (note: for accurate quantification,

longer relaxation delays and inverse-gated decoupling are necessary).
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Label the peaks with their respective chemical shifts.

Experimental Workflow
The following diagram illustrates the logical flow of the 13C NMR experiment from sample

preparation to final data analysis.

Sample Preparation Data Acquisition Data Processing

Weigh Sample Dissolve in
Deuterated Solvent

Transfer to
NMR Tube

Insert Sample
into Magnet Lock & Shim Tune & Match Probe Set Acquisition

Parameters Acquire FID Fourier Transform Phase Correction Reference Spectrum Baseline Correction Peak Picking &
Analysis

Click to download full resolution via product page

Caption: Workflow for 13C NMR Spectroscopy.

To cite this document: BenchChem. [Application Note: 13C NMR Spectrum of 3-
Nitrophenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014267#13c-nmr-spectrum-of-3-
nitrophenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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